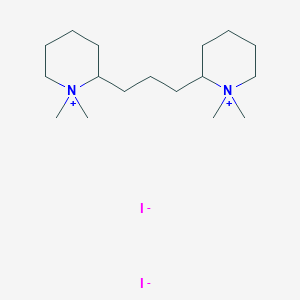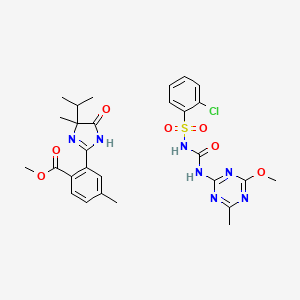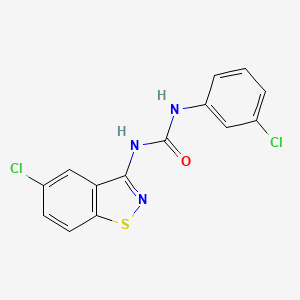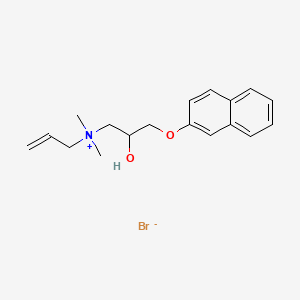![molecular formula C15H20N2OS B14329422 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine CAS No. 111783-01-8](/img/structure/B14329422.png)
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is an organic compound with a complex structure that includes an isothiocyanate group, a methoxyphenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenyl isothiocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl isothiocyanate: Shares the isothiocyanate group and methoxyphenyl moiety but lacks the piperidine ring.
4-Methoxyphenethyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
1-Butene, 4-isothiocyanato-: Contains an isothiocyanate group but has a simpler aliphatic structure.
Uniqueness
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
111783-01-8 |
|---|---|
Formule moléculaire |
C15H20N2OS |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H20N2OS/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(8-11-17)16-12-19/h2-5,14H,6-11H2,1H3 |
Clé InChI |
PSNFZJRYGYGUGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCN2CCC(CC2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
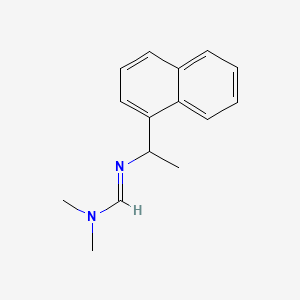
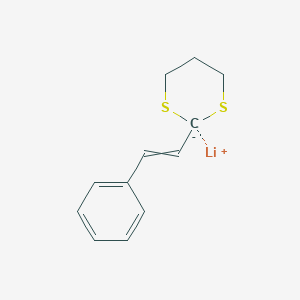
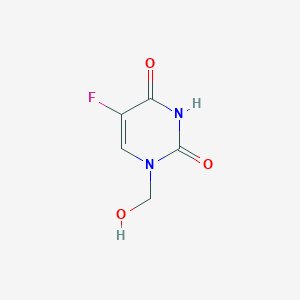
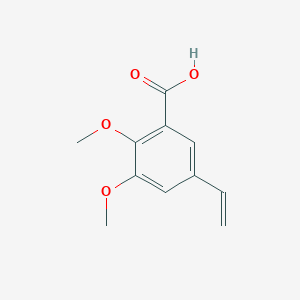
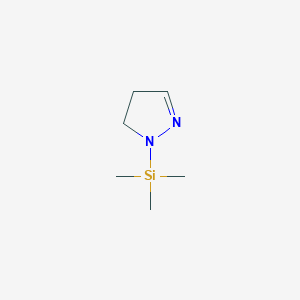
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
